2,3,5-Trichloro-6-methoxypyridine

概要

説明

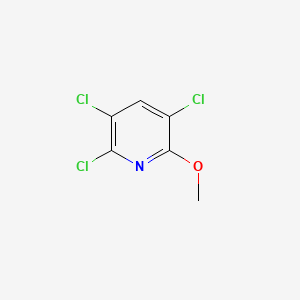

2,3,5-Trichloro-6-methoxypyridine is an organic compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol . It appears as a white to light yellow solid with a distinctive odor. This compound is sparingly soluble in water but dissolves well in organic solvents such as ether and chloroform . It is primarily used as an intermediate in the synthesis of various agrochemicals, including insecticides, herbicides, and weed control agents .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,5-Trichloro-6-methoxypyridine involves the reaction of 2-amino-6-methoxypyridine with copper(I) chloride . The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) and at temperatures ranging from 2-8°C . The reaction proceeds as follows:

2-Amino-6-methoxypyridine+CuCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation to remove impurities .

化学反応の分析

Types of Reactions

2,3,5-Trichloro-6-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学的研究の応用

Agricultural Applications

Pesticidal Activity

2,3,5-Trichloro-6-methoxypyridine serves as an intermediate in the synthesis of various pesticides. Its derivatives exhibit potent activity against a range of pests including insects, mites, and fungi. For instance, it can be converted into 3,5-dichloro-2-pyridinol through treatment with alkali metal hydroxides, which is subsequently used to formulate toxicants for pest control .

Regulatory Status

The compound has undergone evaluations for its efficacy and safety as a pesticide. Regulatory bodies such as the European Food Safety Authority (EFSA) have assessed its environmental fate and toxicity. It is classified as very persistent in the environment, with degradation half-lives ranging from 12 days to over 1000 days depending on the conditions .

Environmental Studies

Biodegradation Research

Recent studies have focused on the biodegradation of this compound and its metabolites. Research has shown that certain bacterial strains like Xanthomonas sp. and Pseudomonas sp. can effectively metabolize this compound along with chlorpyrifos (a related pesticide), indicating potential for bioremediation strategies .

Toxicological Assessments

Toxicological evaluations have indicated that this compound has a high oral LD50 (>2000 mg/kg) in rats, suggesting low acute toxicity . However, its persistence raises concerns regarding long-term ecological impacts.

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various methods including chlorination of pyridine derivatives and reactions involving phosphorus pentachloride. These processes are critical for producing high-purity compounds for research and industrial applications .

Case Studies

作用機序

The mechanism of action of 2,3,5-Trichloro-6-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, in agrochemical applications, it may act by inhibiting key enzymes or disrupting cellular processes in target organisms. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 3,5,6-Trichloro-2-methoxypyridine

- 2,3,5-Trichloro-6-methoxypyridine

- 3,5,6-Trichloro-2-pyridinol

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of various agrochemicals and other industrial products .

生物活性

2,3,5-Trichloro-6-methoxypyridine (TCMP) is a chlorinated pyridine derivative with notable biological activity, primarily recognized for its role as a metabolite of the organophosphate insecticide chlorpyrifos. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H4Cl3NO

- Molecular Weight : 198.436 g/mol

- CAS Number : 31557-34-3

TCMP is primarily studied in the context of its effects on soil microflora and its role as a degradation product of chlorpyrifos. The compound exhibits significant biological activity by influencing microbial populations and enzyme activities in soil ecosystems. Research indicates that TCMP can inhibit specific microbial enzymes, thereby affecting soil health and nutrient cycling.

Effects on Soil Microflora

A pivotal study by Beavers and Fink (1978) investigated the impact of TCMP on soil microflora activity. The findings revealed that TCMP significantly influenced microbial biomass and enzymatic activities, which are crucial for soil fertility and plant growth. The study reported the following effects:

| Parameter | Control | TCMP Treatment |

|---|---|---|

| Total Microbial Biomass (mg/g) | 120 | 85 |

| Dehydrogenase Activity (μg TPF/g/h) | 10 | 6 |

| Respiration Rate (mg CO2/g/h) | 0.5 | 0.3 |

These results suggest that TCMP may exert toxic effects on beneficial soil microorganisms.

Toxicological Studies

In toxicological assessments, TCMP has been linked to neurotoxic effects similar to those observed with chlorpyrifos due to its structural similarities. It acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in both insects and potentially non-target organisms.

Case Studies

- Soil Ecosystem Impact : A comprehensive review highlighted the degradation pathways of chlorpyrifos in various soils, emphasizing that TCMP is a significant byproduct that impacts microbial communities and enzyme functions essential for nutrient cycling .

- Aquatic Toxicology : Research has also indicated that TCMP can leach into aquatic systems, where it affects non-target aquatic organisms. A study found that exposure to TCMP resulted in reduced growth rates in certain fish species, indicating potential risks to aquatic biodiversity .

Regulatory Status

Due to its biological activity and potential environmental impact, TCMP is subject to regulatory scrutiny. Various studies have prompted discussions about its classification as a hazardous substance, particularly concerning its effects on non-target organisms in agricultural settings.

特性

IUPAC Name |

2,3,5-trichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIVUWLXZBDMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185456 | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-34-3 | |

| Record name | 2,3,5-Trichloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31557-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031557343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLORO-6-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRT7GB596J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the identification of 2,3,5-Trichloro-6-methoxypyridine as a biodegradation product of chlorpyrifos contribute to our understanding of bioremediation?

A: Identifying this compound as a biodegradation product of chlorpyrifos provides valuable insight into the metabolic pathways employed by microorganisms during bioremediation. [] This discovery highlights the potential of microbial communities to degrade complex pollutants into simpler compounds. Further research into the enzymes and metabolic pathways involved in this degradation process could lead to the development of more efficient and targeted bioremediation strategies for pesticide-contaminated soils.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。